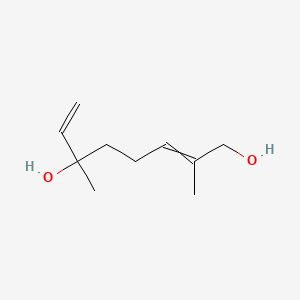
2,6-Dimethylocta-2,7-diene-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylocta-2,7-diene-1,6-diol is an organic compound with the molecular formula C10H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes two double bonds and two methyl groups, making it a versatile molecule in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,7-diene-1,6-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of linalool as a starting material, which undergoes a series of reactions including oxidation and reduction to yield the desired diol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .
化学反応の分析
Types of Reactions
2,6-Dimethylocta-2,7-diene-1,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds can be reduced to yield saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated alcohols .
科学的研究の応用
2,6-Dimethylocta-2,7-diene-1,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of 2,6-Dimethylocta-2,7-diene-1,6-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the double bonds can participate in reactions that modify the activity of enzymes and other proteins .
類似化合物との比較
Similar Compounds
- 2,6-Dimethylocta-1,7-diene-3,6-diol
- 2,6-Dimethylocta-2,6-diene
- 8-Hydroxylinalool
Uniqueness
Compared to similar compounds, 2,6-Dimethylocta-2,7-diene-1,6-diol stands out due to its specific arrangement of double bonds and hydroxyl groups. This unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
2,6-dimethylocta-2,7-diene-1,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMIMJYEKVSYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

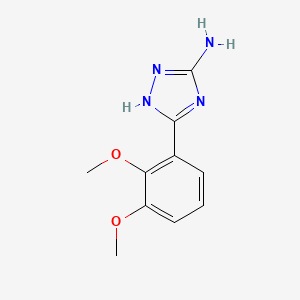

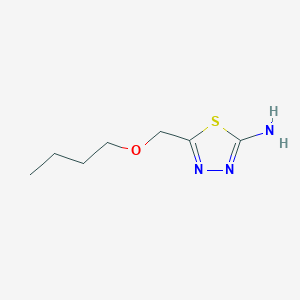
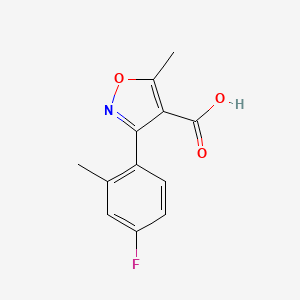
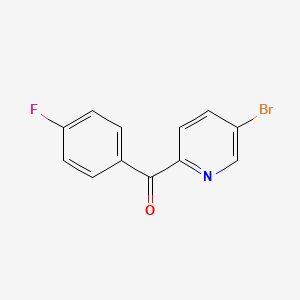
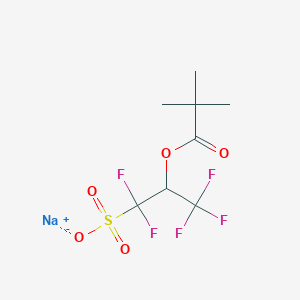



![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)

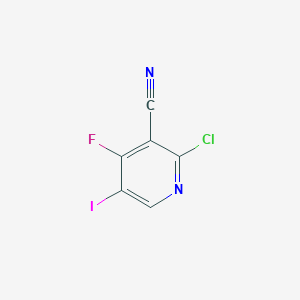
![2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13686054.png)
